Oxiranemethanol, acetate, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, acetate, (2R)-, also known as (2R)-2-Oxiranylmethyl acetate, is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol . This compound is a derivative of oxiranemethanol, where the hydroxyl group is acetylated, forming an ester. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranemethanol, acetate, (2R)- can be synthesized from allyl acetate through an epoxidation reaction. The process involves the conversion of allyl acetate to glycidyl acetate in the presence of a suitable oxidizing agent. One efficient method achieves a 92% yield in 0.5 hours at 95% efficiency .
Industrial Production Methods
Industrial production of oxiranemethanol, acetate, (2R)- typically involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, acetate, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxiranemethanol, acetate, (2R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of oxiranemethanol, acetate, (2R)- involves its reactivity as an epoxide. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Glycidol: Another epoxide with similar reactivity but without the acetate group.
Ethyl acetate: An ester with a similar functional group but lacking the epoxide ring.
Methyl butyrate: Another ester with different alkyl groups.
Uniqueness
Oxiranemethanol, acetate, (2R)- is unique due to its combination of an epoxide ring and an ester functional group. This combination provides distinct reactivity and versatility in chemical synthesis, making it valuable in various applications .
Properties
CAS No. |
60456-24-8 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
[(2R)-oxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
JKXONPYJVWEAEL-YFKPBYRVSA-N |
SMILES |
CC(=O)O.C1C(O1)CO |
Isomeric SMILES |
CC(=O)OC[C@H]1CO1 |
Canonical SMILES |
CC(=O)OCC1CO1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.